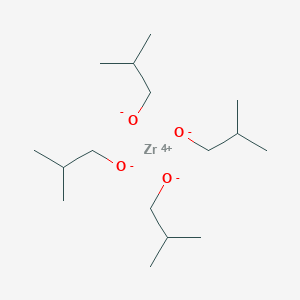

Zirconium(4+) 2-methylpropanolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13421-85-7 |

|---|---|

Molecular Formula |

C16H36O4Zr |

Molecular Weight |

383.68 g/mol |

IUPAC Name |

2-methylpropan-1-olate;zirconium(4+) |

InChI |

InChI=1S/4C4H9O.Zr/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |

InChI Key |

YMJMHACKPJBWMC-UHFFFAOYSA-N |

SMILES |

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |

Canonical SMILES |

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |

Other CAS No. |

13421-85-7 |

Origin of Product |

United States |

Historical Development and Current Research Trajectories of Zirconium 4+ 2 Methylpropanolate

The discovery of zirconium dates back to 1789 by Martin Heinrich Klaproth, with the impure metal first isolated in 1824 by Jöns Jacob Berzelius. wikipedia.orgferralloy.com The industrial production of zirconium metal began in 1925 with the crystal bar process, later superseded by the more economical Kroll process. wikipedia.org The study of zirconium alkoxides followed, with early work focusing on their synthesis and basic reactivity. acs.orgrsc.org

Early research on zirconium isopropoxide centered on its synthesis and characterization. rsc.orgrsc.orgnih.gov The compound is often synthesized as a complex with isopropanol (B130326), Zr(OiPr)₄·iPrOH. rsc.orgrsc.orgnih.govchemrxiv.orgchemrxiv.org This complex is a convenient starting material for synthesizing other zirconium alkoxides through alcohol exchange. rsc.org

Current research on zirconium isopropoxide is multifaceted. A significant area of investigation is its use as a precursor for advanced materials. This includes the synthesis of zirconia (ZrO₂) nanoparticles with controlled morphology and crystallinity, which have applications in various fields, including dentistry and catalysis. nih.govsamipubco.com The sol-gel process using zirconium isopropoxide is a key technique for producing these nanomaterials. nih.gov

Another major research trajectory involves the development of new catalysts based on zirconium isopropoxide. Researchers are designing and synthesizing novel zirconium complexes with various ligands to catalyze a range of organic transformations, including polymerization reactions. rsc.org For instance, zirconium complexes with imine-based ligands have been shown to be effective catalysts for the ring-opening polymerization of lactides and epoxides. rsc.org

Furthermore, there is growing interest in the use of zirconium isopropoxide in the synthesis of heterometallic alkoxides. nih.govacs.orgnih.gov These compounds, containing both zirconium and another metal, are valuable as single-source precursors for bimetallic oxide materials with unique properties. nih.govacs.orgnih.gov Recent studies have also explored the fundamental chemistry of zirconium alkoxides, including their interactions with other Lewis bases, which is relevant for the controlled synthesis of nanocrystals. nih.govchemrxiv.org

Interdisciplinary Relevance Across Fundamental Chemistry, Materials Science, and Catalysis

Precursor Selection and Stoichiometric Considerations for this compound Synthesis

The quality and purity of the final this compound product are intrinsically linked to the careful selection of starting materials and precise control over their stoichiometric ratios.

Utilizing Zirconium Halides (e.g., ZrCl₄) as Starting Materials

ZrCl₄ + 4 R-OH + 4 B → Zr(OR)₄ + 4 B-HCl

where R-OH is the alcohol (in this case, 2-propanol) and B is a base. The choice of base is critical to the reaction's success. Ammonia (B1221849) is frequently used, leading to the formation of ammonium (B1175870) chloride, which can be removed by filtration. chemrxiv.org The stoichiometry must be carefully controlled to ensure the complete reaction of the zirconium tetrachloride and to avoid the formation of partially substituted zirconium chloroalkoxides. nih.gov

Exploration of Alcoholysis and Transalkoxylation Reaction Pathways

Alcoholysis , also known as alcohol interchange, is another significant pathway for synthesizing zirconium alkoxides. rsc.org This method involves reacting a different zirconium alkoxide, often one that is more easily synthesized or purified like zirconium isopropoxide, with a large excess of the desired alcohol. For instance, zirconium isopropoxide can be used as a starting material to produce other alkoxides. rsc.org The equilibrium of this reaction is typically driven towards the desired product by removing the more volatile alcohol (in this case, isopropanol) through distillation. rsc.org

Transalkoxylation is a similar process where an ester is used to exchange the alkoxy groups. While less common for the direct synthesis of zirconium isopropoxide, it is a valuable technique in the broader field of metal alkoxide synthesis.

Reaction Conditions and Mechanistic Pathways for this compound Formation

The conditions under which the synthesis is performed and an understanding of the reaction mechanism are crucial for controlling the product's properties.

Influence of Solvent Systems and Reaction Kinetics

The choice of solvent plays a multifaceted role in the synthesis of this compound. A suitable solvent must be inert to the reactants and products, and it should facilitate the reaction by dissolving the precursors and helping to control the reaction temperature. Toluene (B28343) is a common solvent for the synthesis starting from zirconium tetrachloride, as it is inert and allows for the effective dispersion of the metal halide. chemrxiv.org Hydrocarbon solvents are preferred as they help maintain anhydrous conditions and solvate the product during the reaction. google.com

The reaction kinetics are influenced by factors such as temperature, concentration of reactants, and the rate of addition of reagents. The reaction between zirconium tetrachloride and isopropanol in the presence of ammonia is exothermic, necessitating slow and careful addition of the reactants to control the temperature and prevent side reactions. chemrxiv.org The formation of zirconium alkoxides involves a series of nucleophilic substitution reactions where the alkoxy groups from the alcohol replace the halide ligands on the zirconium center. The mechanism is influenced by the Lewis acidic nature of the zirconium species and the nucleophilicity of the alcohol. nih.govnih.gov

Role of Ancillary Reagents and Catalysts on Reaction Efficiency

In the synthesis of this compound, ancillary reagents, primarily the base used to neutralize HCl, are critical. The use of ammonia as a gaseous reagent or as a solution in isopropanol has been shown to be effective, leading to the formation of easily separable ammonium chloride. rsc.org The efficiency of the base in scavenging the generated HCl directly impacts the yield and purity of the final product, as residual acidity can lead to side reactions and the formation of impurities.

While the direct synthesis of zirconium isopropoxide from zirconium tetrachloride and isopropanol does not typically require a catalyst, related reactions in zirconium alkoxide chemistry often utilize catalysts. For instance, in catalytic asymmetric reactions, chiral zirconium catalysts are employed. nih.gov The diverse characteristics of zirconium alkoxides allow them to act as Lewis acids, Brønsted bases, and nucleophiles, which is key to their catalytic activity. nih.govresearchgate.net

Optimization Strategies for Enhanced Yield and Purity

Achieving high yield and purity of this compound is a primary objective for its use in advanced applications.

A key strategy for purification is recrystallization. Zirconium isopropoxide can be purified by recrystallization from isopropanol, which often yields the zirconium(IV) isopropoxide isopropanol complex (Zr(OⁱPr)₄·iPrOH). rsc.org This complex is a white crystalline solid and is often the preferred form for handling and storage due to its improved stability. rsc.orgrsc.org The coordinated isopropanol can be removed by vacuum drying at elevated temperatures if the pure tetrakis(isopropoxide) is required. rsc.org

Another critical aspect of optimization is the rigorous exclusion of water from the reaction system. Zirconium alkoxides are highly sensitive to moisture and will readily hydrolyze to form zirconium oxides or hydroxides, which are impurities. ereztech.com Therefore, all reagents and solvents must be thoroughly dried, and the reaction should be carried out under an inert atmosphere, such as nitrogen or argon. ereztech.comchemrxiv.org

Filtration to remove solid byproducts, such as ammonium chloride, is a crucial step in the purification process. chemrxiv.org Subsequent removal of the solvent under vacuum yields the crude product, which can then be further purified by recrystallization or, in some cases, vacuum distillation. rsc.org

Table 1: Comparison of Synthesis Parameters for this compound

| Parameter | Method 1: Ammonolysis of ZrCl₄ | Method 2: Alcoholysis |

| Zirconium Precursor | Zirconium tetrachloride (ZrCl₄) | Zirconium alkoxide (e.g., Zr(OR)₄) |

| Alcohol | 2-Propanol | Target alcohol (2-Propanol) |

| Base/Ancillary Reagent | Ammonia (NH₃) | Not applicable |

| Solvent | Toluene, Isopropanol | Excess of the reacting alcohol |

| Byproduct | Ammonium chloride (NH₄Cl) | More volatile alcohol |

| Purification | Filtration, Recrystallization | Distillation, Recrystallization |

Strategies for Minimizing By-product Formation

The synthesis of high-purity this compound hinges on the effective control and minimization of by-products. A primary challenge in its synthesis is the compound's high sensitivity to moisture, which can lead to hydrolysis and the formation of undesirable zirconium oxide or hydroxide (B78521) species. ereztech.com To mitigate this, all reactions are rigorously conducted under inert atmospheres, such as dry nitrogen, using thoroughly dried solvents and reagents.

Several synthetic routes are employed, each with specific strategies to minimize by-products:

From Zirconium Tetrachloride and Isopropanol: A common method involves the reaction of zirconium tetrachloride (ZrCl₄) with isopropanol in the presence of a base, typically ammonia, to neutralize the hydrogen chloride (HCl) generated. chemrxiv.org The primary by-product, ammonium chloride (NH₄Cl), is a solid that can be readily removed by filtration. chemrxiv.org However, incomplete reaction or the presence of residual moisture can lead to the formation of chloro-alkoxide intermediates or partially hydrolyzed species. One hypothesis suggests that the reaction of HCl with isopropanol can generate water, further complicating the process. rsc.org

Via Alcoholysis of Amido Precursors: A route that yields high-purity this compound involves the alcoholysis of tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄). In this method, the volatile diethylamine (B46881) by-product is effectively removed by distillation under reduced pressure, driving the reaction to completion and ensuring a pure product.

Use of Chelating Agents: To control the high reactivity of the zirconium center towards hydrolysis, chelating agents such as acetic acid or acetylacetone (B45752) can be introduced. journalijar.comresearchgate.net These agents replace one or more of the isopropoxide ligands to form more stable, less reactive heteroleptic complexes. researchgate.net This modification reduces the precursor's sensitivity to accidental hydrolysis during handling and processing. For instance, the addition of acetic acid can moderate the hydrolysis rate by forming acetate-substituted zirconium isopropoxide. journalijar.com

Table 1: Strategies for By-product Minimization in this compound Synthesis

| Strategy | Description | Key By-products Minimized | Reference |

| Inert Atmosphere and Dry Solvents | All manipulations are performed under an inert gas (e.g., nitrogen) using rigorously dried solvents and reagents. | Zirconium oxides/hydroxides from hydrolysis. | ereztech.com |

| Use of a Sacrificial Base (Ammonia) | Ammonia neutralizes the HCl by-product in the reaction of ZrCl₄ with isopropanol, forming a filterable solid. | Residual HCl, chloro-alkoxide intermediates. | chemrxiv.org |

| Alcoholysis of Amido Precursors | Reaction of Zr(NEt₂)₄ with isopropanol, where the volatile diethylamine by-product is removed by distillation. | Diethylamine, ensuring high product purity. | |

| Addition of Chelating Agents | Introduction of agents like acetic acid or acetylacetone to form more stable, less hydrolysis-sensitive complexes. | Uncontrolled hydrolysis products. | journalijar.comresearchgate.net |

Scalability Considerations for Research and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. The stringent requirement for an inert and anhydrous environment must be maintained on a larger scale, which can be costly and technically demanding. ereztech.comresearchgate.net The efficient removal of by-products, such as ammonium chloride, and the handling of large volumes of flammable solvents are critical safety and process considerations. chemrxiv.org

For industrial applications, the reproducibility of the synthesis is paramount, as precursor purity directly impacts the properties of the final materials. chemrxiv.org This necessitates robust quality control measures at every stage of production. The choice of synthesis route can also impact scalability. While the amido-alcoholysis route can produce high-purity material, the cost and availability of the amido precursor may be a limiting factor for large-scale production compared to the more common zirconium tetrachloride route.

The development of large-scale synthesis protocols for organophilic zirconia nanoparticles underscores the feasibility of scaling up the production of their precursors, including this compound. chemrxiv.org

Contemporary Purification Techniques for Zirconium Alkoxides

The purification of zirconium alkoxides is crucial to remove any unreacted starting materials, by-products, or partially hydrolyzed species. The choice of purification method depends on the physical properties of the alkoxide and the nature of the impurities.

Advanced Distillation and Recrystallization Protocols

Recrystallization is a widely used technique for purifying this compound. It is often recrystallized from isopropanol, which can yield the this compound-isopropanol adduct, Zr(OⁱPr)₄·ⁱPrOH. rsc.org A mixture of toluene and isopropanol has also been proven to be a convenient solvent system for recrystallization. The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. rsc.org A second recrystallization can be performed if higher purity is required. rsc.org

Vacuum distillation is another effective method for purifying zirconium alkoxides, especially for removing less volatile impurities. reddit.comzirconiumworld.com For instance, zirconium tert-butoxide, a related compound, is purified by vacuum distillation at approximately 90°C and 5 mbar. reddit.com The distillation of this compound itself is also performed under vacuum, with the pure product distilling over at around 45°C at 50 mTorr. rsc.orgnih.gov The receiving flask is often cooled with an ice bath to ensure efficient condensation of the purified product. rsc.orgnih.gov

Table 2: Purification Parameters for Zirconium Alkoxides

| Purification Method | Compound | Conditions | Reference |

| Recrystallization | This compound | From isopropanol or toluene/isopropanol mixture. | rsc.org |

| Vacuum Distillation | This compound | ~45 °C at 50 mTorr. | rsc.orgnih.gov |

| Vacuum Distillation | Zirconium(IV) tert-butoxide | ~90 °C at 5 mbar. | reddit.com |

Analytical Methodologies for Comprehensive Purity Assessment (e.g., NMR, GC-MS)

A thorough assessment of purity is essential to ensure the quality of this compound for its intended applications. A combination of analytical techniques is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure and purity of zirconium alkoxides.

¹H NMR is used to confirm the identity of the compound and to check for the presence of the coordinated isopropanol in the adduct, Zr(OⁱPr)₄·ⁱPrOH. rsc.orgnih.gov The ratio of the integrations of the different proton signals can confirm the correct stoichiometry. nih.govchemrxiv.org It can also be used to monitor the conversion of precursors during synthesis. researchgate.net

¹³C NMR provides information about the carbon framework of the alkoxide ligands. rsc.orgnih.gov

³¹P NMR can be used as an indirect method to assess purity. For example, by adding a phosphine (B1218219) oxide like tri-n-octylphosphine oxide (TOPO), which binds to the zirconium center, different zirconium species in the sample can be distinguished. nih.govchemrxiv.org The presence of a single TOPO adduct resonance in the ³¹P NMR spectrum indicates a pure product. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile impurities. It is particularly useful for detecting residual solvents or by-products from the synthesis. The development of analytical methods using GC-MS for detecting potential genotoxic impurities in pharmaceuticals highlights its capability for trace-level analysis, which is also applicable to high-purity chemical precursors. chemrxiv.org

The absence of residual chloride is a key indicator of purity, especially when the synthesis starts from zirconium tetrachloride. This can be checked by various analytical methods, with a detection limit of less than 0.85% chloride relative to the metal being reported. rsc.orgchemrxiv.org

Table 3: Analytical Techniques for Purity Assessment of this compound

| Analytical Technique | Information Obtained | Reference |

| ¹H NMR | Structural confirmation, stoichiometry of adducts, monitoring reaction conversion. | rsc.orgnih.govchemrxiv.orgresearchgate.net |

| ¹³C NMR | Confirmation of the carbon skeleton of the ligands. | rsc.orgnih.gov |

| ³¹P NMR (with TOPO) | Indirect assessment of purity by observing the number of zirconium species. | nih.govchemrxiv.org |

| GC-MS | Detection and quantification of volatile impurities and by-products. | chemrxiv.org |

| Chloride Test | Quantification of residual chloride impurity. | rsc.orgchemrxiv.org |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of this compound at a molecular level, providing insights into the bonding environment, functional groups, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the ligand environment and dynamic processes of zirconium isopropoxide in solution. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the isopropoxide ligands.

In solution, zirconium alkoxides can exist as various oligomeric species, and their structures are often fluxional, meaning they undergo rapid intramolecular rearrangements. Temperature-dependent ¹H NMR studies can reveal these dynamic behaviors. nih.gov For the zirconium isopropoxide isopropanol complex, Zr(OⁱPr)₄·(ⁱPrOH), ¹H NMR spectra in deuterated benzene (B151609) (C₆D₆) show characteristic signals for the isopropoxide and coordinated isopropanol protons. rsc.org The presence of multiple, sometimes broad, resonances for the methine (CH) and methyl (CH₃) groups of the isopropoxide ligands can indicate the existence of different ligand environments (e.g., terminal vs. bridging alkoxide groups) in oligomeric structures or slow exchange between different species on the NMR timescale.

Recent studies have provided specific chemical shift data for the complex. rsc.org The dynamic nature is further highlighted by the fact that the coordinated isopropanol can be removed under reduced pressure at elevated temperatures, which would be observable through changes in the NMR spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Zr(OⁱPr)₄·(ⁱPrOH) in C₆D₆

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 5.5–6.0 | OH (coordinated isopropanol) |

| ¹H | 4.0–5.5 | CH (isopropoxide & isopropanol) |

| ¹H | 1.0–2.0 | CH₃ (isopropoxide & isopropanol) |

| ¹³C | 69.7 | OCH |

| ¹³C | 26.6 | CH₃ |

Data sourced from Dhaene et al., 2024. rsc.org

The study of precursor conversion, for instance in the synthesis of nanoparticles, can be monitored by ¹H NMR by observing the disappearance of the isopropoxide resonances over time. researchgate.net This provides critical kinetic data on the reaction dynamics. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, confirming the presence of specific functional groups and providing information on the coordination environment of the zirconium center.

The IR spectrum of zirconium isopropoxide is characterized by strong absorption bands associated with the isopropoxide ligands. Key vibrational modes include:

C-H stretching: Typically observed in the 2800-3000 cm⁻¹ region.

C-H bending: Found in the 1300-1500 cm⁻¹ range.

C-O stretching: Strong bands usually appear between 950 and 1200 cm⁻¹. The position and number of these bands can give clues about the nature of the alkoxide groups (terminal or bridging). Bridging C-O groups tend to absorb at lower frequencies than terminal ones.

Zr-O stretching: These vibrations occur at lower frequencies, typically in the 400-700 cm⁻¹ range, and are direct probes of the metal-ligand bond. researchgate.net

In complexes containing coordinated isopropanol, a broad O-H stretching band is also visible, typically around 3200-3600 cm⁻¹. The analysis of Zr(IV) complexes with other oxygen-donating ligands shows that the coordination to the metal ion occurs through deprotonated hydroxyl groups and carbonyl groups. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric Zr-O vibrations, which may be weak or inactive in the IR spectrum. rruff.info

Table 2: Typical IR Absorption Bands for Zirconium Alkoxide Systems

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2970, ~2870 | C-H stretching |

| ~1460, ~1370 | C-H bending |

| ~1160, ~1130 | C-O stretching (terminal) |

| ~1000, ~950 | C-O stretching (bridging) |

| ~500-600 | Zr-O stretching |

Note: These are approximate ranges and can vary based on the specific structure and state of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information on the molecular weight of the compound and its fragmentation behavior, which can help in deducing its structure. For volatile metal alkoxides like zirconium isopropoxide, techniques like Electron Ionization (EI-MS) can be employed.

The mass spectrum would be expected to show a parent molecular ion peak corresponding to the monomeric or dimeric form of the complex, although this can sometimes be weak or absent due to the lability of the compound. More commonly, the spectrum is dominated by peaks resulting from the sequential loss of ligands or fragments of ligands.

Common fragmentation pathways may include:

Loss of an isopropanol molecule (if the adduct is analyzed).

Loss of an isopropoxy radical (•OⁱPr).

Loss of propene via a McLafferty-type rearrangement.

The resulting fragmentation pattern gives a "fingerprint" of the compound and can confirm the identity and purity of the precursor. For example, the molecular weight of the Zr(OⁱPr)₄ monomer is 327.57 g/mol , while the isopropanol adduct, Zr(OⁱPr)₄·(ⁱPrOH), has a molecular weight of 387.67 g/mol . sigmaaldrich.com Mass spectral data can help confirm the presence of these species.

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic techniques provide definitive information about the arrangement of atoms in the solid state, revealing the precise coordination geometry, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Coordination Geometry and Bonding Parameters

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the unambiguous three-dimensional structure of crystalline compounds. rsc.org For this compound, SC-XRD studies have been performed on its isopropanol adduct, [Zr(OⁱPr)₄(ⁱPrOH)]₂.

These studies reveal that in the solid state, the compound exists as a dimer. nih.gov The two zirconium atoms are bridged by two isopropoxide ligands. Each zirconium atom is also coordinated to two terminal isopropoxide ligands and one molecule of isopropanol, resulting in a six-coordinate, distorted octahedral geometry for each metal center. The coordination of the isopropanol molecule is a key feature of the supramolecular structure. The Zr-O bond lengths for the bridging alkoxides are typically longer than those for the terminal alkoxides, reflecting the difference in their bonding environment.

Table 3: Selected Crystallographic Data for [Zr(OⁱPr)₄(ⁱPrOH)]₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Zirconium Coordination Number | 6 |

| Zirconium Geometry | Distorted Octahedral |

| Bonding Feature | Dimeric structure with two bridging isopropoxide ligands |

Note: This represents typical findings for dimeric zirconium isopropoxide adducts. nih.gov

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a bulk sample. arxiv.orgfiveable.me It is widely used to check the purity of synthesized zirconium isopropoxide and to study the crystalline nature of materials derived from it, such as zirconia powders. researchgate.netresearchgate.netnih.gov

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). youtube.com For zirconium isopropoxide, the PXRD pattern can confirm the presence of the crystalline dimeric adduct and rule out significant quantities of amorphous material or other crystalline impurities. The positions and intensities of the peaks in the experimental pattern are compared with standard patterns from crystallographic databases or with patterns calculated from single-crystal data. researchgate.neth2.pl

Furthermore, PXRD is crucial in studying the transformation of the precursor into zirconia (ZrO₂). The resulting zirconia can exist in different crystalline phases (monoclinic, tetragonal, cubic), each with a distinct PXRD pattern. researchgate.netnih.govmdpi.com By analyzing the diffraction patterns of the calcined product, researchers can identify the zirconia phases formed and estimate their relative amounts and crystallite size. mdpi.comresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Zr(OCH(CH₃)₂)₄ |

| Zirconium isopropoxide | Zr(OCH(CH₃)₂)₄ |

| Zirconium isopropoxide isopropanol complex | Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH |

| Zirconia | ZrO₂ |

| Isopropanol | (CH₃)₂CHOH |

Solution-State Aggregation Phenomena and Ligand Exchange Dynamics

The behavior of zirconium(IV) 2-methylpropanolate, also known as zirconium isopropoxide, in solution is characterized by complex aggregation and ligand exchange phenomena. These processes are highly dependent on factors such as the solvent, concentration, temperature, and the presence of any impurities, particularly water.

Zirconium alkoxides, including zirconium isopropoxide, exhibit a strong tendency to form oligomeric or polymeric structures in solution. This behavior is driven by the propensity of the zirconium atom to expand its coordination sphere. In non-polar solvents, zirconium isopropoxide can exist as a dimer, [Zr₂(OPrⁱ)₈(ⁱPrOH)]₂, where two zirconium centers are bridged by isopropoxide ligands.

The degree of oligomerization is influenced by the steric bulk of the alkoxide groups. For instance, replacing the isopropoxide ligand with the bulkier tert-butoxide can reduce the tendency for aggregation. The presence of a donor solvent or ligand, such as tetrahydrofuran (B95107) (THF), can also affect the aggregation state by coordinating to the zirconium center and breaking down larger oligomers. For example, the reaction of Zr(OⁿPr)₄ with ⁿBuLi in the presence of THF results in the formation of the dimeric species Li₂Zr₂(OⁿPr)₁₀(THF)₂. nih.govacs.org

Studies have shown that in solution, zirconium alkoxides can be in a complex equilibrium with various oligomeric species. nih.govacs.org This equilibrium can be shifted by changes in concentration and temperature. At higher concentrations, larger oligomers are generally favored. The tendency of zirconium(IV) to hydrolyze and polymerize is significant, and even small amounts of water can lead to the formation of oxo-bridged clusters. researchgate.net In aqueous solutions, hydrated Zr(IV) ions readily polymerize into tetrameric complexes, [M₄(OH)₈(OH₂)₁₆]⁸⁺, at pH values greater than zero. researchgate.net

In situ spectroscopic techniques are invaluable for monitoring the dynamic transformations and assessing the stability of zirconium isopropoxide in solution. spectroscopyonline.comthetametrisis.comrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the different species present in solution and their relative concentrations.

¹H NMR spectroscopy has been effectively used to follow the disappearance of zirconium isopropoxide moieties during chemical reactions, providing insights into precursor conversion rates. researchgate.net For instance, the conversion of zirconium isopropoxide in the presence of different halide sources (ZrCl₄ or ZrBr₄) has been monitored, showing that full conversion can be achieved within minutes at high temperatures. researchgate.net ¹H NMR spectra can reveal the presence of multiple alkoxide environments, indicating the existence of different oligomeric forms or the coordination of solvent molecules. nih.govresearchgate.net The complexity of ¹H NMR spectra, with multiple peaks that may not correspond to a single solid-state structure, suggests a complex equilibrium between different species in solution. nih.govacs.org

In situ Raman and FTIR spectroscopy are also powerful tools for studying the decomposition and transformation of zirconium compounds. rsc.org These techniques can track changes in the vibrational modes of the Zr-O bonds and the organic ligands, providing real-time information on the structural evolution of the zirconium species during processes like hydrolysis or thermal decomposition. rsc.org For example, in situ Raman spectroscopy has been used to analyze the decomposition of ZrSiO₄ during alkali fusion, revealing the important roles of hydroxylation and dehydration. rsc.org

The stability of zirconium alkoxide solutions can be compromised by hydrolysis, leading to the formation of zirconium oxo clusters. The addition of chelating ligands, such as acetylacetonate, can enhance the stability of zirconium alkoxides towards hydrolysis. nih.govacs.org

A summary of in situ spectroscopic techniques used for monitoring zirconium alkoxides is presented in the table below.

| Spectroscopic Technique | Information Obtained | Research Findings |

| ¹H NMR | Precursor conversion rates, presence of different oligomeric species, ligand exchange dynamics. | Monitored the disappearance of zirconium isopropoxide to determine reaction kinetics. researchgate.net Revealed complex equilibria between multiple species in solution. nih.govacs.org |

| In situ Raman Spectroscopy | Real-time monitoring of structural changes during chemical reactions. | Analyzed the decomposition mechanism of zirconium compounds, highlighting the role of hydroxylation and dehydration. rsc.org |

| In situ FTIR Spectroscopy | Tracking changes in vibrational modes of chemical bonds. | Complemented Raman studies to verify reaction pathways and intermediates in the transformation of zirconium compounds. rsc.org |

Theoretical Insights into this compound Coordination Geometry and Stability

Theoretical calculations, particularly Density Functional Theory (DFT), offer significant insights into the coordination geometry and stability of zirconium(IV) 2-methylpropanolate and related species. These computational methods can predict the most stable structures of monomers and oligomers, as well as the thermodynamics of their formation and interconversion.

In the context of zirconium alkoxides, theoretical studies can elucidate the factors influencing their aggregation. For instance, calculations can determine the bond lengths and angles within various oligomeric structures, providing a basis for understanding their stability. nih.govacs.org The molecular structure of species like Li₂Zr₂(OⁿPr)₁₀(THF)₂ has been characterized, showing a core of two edge-sharing ZrO₆ octahedra. nih.govacs.org

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of zirconium complexes in solution, including the conformational fluctuations of the ligands and the surrounding solvent molecules. nih.gov This approach has been used to investigate the stability of Zr⁴⁺-chelator complexes in aqueous solution, highlighting the importance of the coordination environment. nih.gov For example, MD simulations have shown that Zr⁴⁺ can be coordinated by oxygen atoms from both the chelating ligand and surrounding water molecules. nih.gov

Theoretical studies, in conjunction with experimental data from techniques like Variable-Temperature NMR (VT-NMR), can also help to elucidate the mechanisms of fluxional behavior in zirconium complexes. nd.edu For some eight-coordinate bis(catecholate) zirconium complexes, DFT calculations have suggested that a seven-coordinate intermediate plays a key role in their dynamic behavior. nd.edu

The table below summarizes key theoretical findings on the coordination and stability of zirconium compounds.

| Theoretical Method | System Studied | Key Findings |

| DFT | Zirconium hydroxo/oxo/fluoro zirconates | Determined the most stable hydroxylation positions and relative stabilities of different species. mdpi.com |

| DFT | Aqueous zirconium clusters | Revealed the relative thermodynamic instability of hexanuclear versus tetranuclear clusters. lbl.gov |

| DFT | Heterometallic zirconium alkoxides | Elucidated the molecular structure and factors influencing aggregation, such as the formation of edge-sharing ZrO₆ octahedra. nih.govacs.org |

| MD Simulations | Zr⁴⁺-chelator complexes in aqueous solution | Investigated the dynamic stability and coordination environment, showing coordination from both ligand and solvent. nih.gov |

| DFT and VT-NMR | Eight-coordinate bis(catecholate) zirconium complexes | Elucidated the mechanism of fluxional behavior, suggesting the involvement of a seven-coordinate intermediate. nd.edu |

Mechanistic Studies on the Reactivity of Zirconium 4+ 2 Methylpropanolate

Ligand Exchange Reactions and Transalkoxylation Processes

Ligand exchange is a powerful tool for modifying the reactivity of zirconium(4+) 2-methylpropanolate and for introducing new functionalities into the resulting materials.

Zirconium alkoxides readily undergo transalkoxylation reactions with other alcohols. This process involves the exchange of the original alkoxide groups with new ones from the added alcohol. The equilibrium of this reaction is often driven by the removal of the more volatile alcohol. This reaction is useful for synthesizing zirconium alkoxides with different steric or functional properties.

The high reactivity of zirconium alkoxides can be moderated by using chelating ligands. These ligands form stable complexes with the zirconium center, reducing its coordination number and steric accessibility, thereby slowing down the rates of hydrolysis and condensation.

Commonly used chelating agents include β-diketones (like acetylacetone) and alkanolamines (like diethanolamine). For example, the modification of zirconium isopropoxide with diethanolamine (B148213) (H₂dea) has been shown to produce stable, well-defined trinuclear complexes. utwente.nl Specifically, reacting zirconium isopropoxide with half an equivalent of H₂dea results in the formation of Zr{η³μ²-NH(C₂H₄O)₂}₃[Zr(OiPr)₃]₂(iPrOH)₂. utwente.nl This complex is notably more stable in solution over time compared to other modified precursors. utwente.nl This stability is crucial for applications like MOCVD and for achieving reproducible results in sol-gel processes. utwente.nl

Table 2: Examples of Zirconium Alkoxide Modification with Chelating Ligands

| Zirconium Precursor | Chelating Ligand | Molar Ratio (Precursor:Ligand) | Resulting Species | Reference |

| Zirconium isopropoxide | Diethanolamine (H₂dea) | 1 : 0.5 | Zr{η³μ²-NH(C₂H₄O)₂}₃[Zr(OiPr)₃]₂(iPrOH)₂ (trinuclear complex) | utwente.nl |

| Zirconium n-propoxide | N-methyldiethanolamine | 1 : 0.5 | Reported structure | utwente.nl |

| Cerium(IV) isopropoxide | β-diketonates | Not specified | Modified cerium(IV) isopropoxide | scilit.com |

The use of such chelating ligands allows for better control over the sol-gel process, leading to materials with more uniform structures and properties.

Reactivity with Organic Substrates and Organometallic Reagents

This compound and related alkoxides can react with a variety of organic substrates and organometallic reagents, leading to the formation of new organozirconium compounds and materials with catalytic or other functional properties.

The combination of zirconium alkoxides with other organometallic compounds has been explored for the synthesis of heterometallic alkoxides, which can serve as single-source precursors for bimetallic oxides. acs.org For instance, the reaction of Zr(OⁿPr)₄ with ⁿBuLi has been used to synthesize the lithium-zirconium alkoxide Li₂Zr₂(OⁿPr)₁₀(THF)₂. acs.org Similarly, reaction with ⁿBu₂Mg yields the magnesium-zirconium alkoxide Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄. acs.org

Zirconium amides, which can be synthesized from zirconium alkoxides, are efficient reagents for preparing cyclopentadienyl (B1206354) complexes, including ansa-metallocenes that are important catalysts for olefin polymerization. researchgate.net The reactivity of zirconium alkoxides with organohalides and phosphine (B1218219) oxides has also been investigated, revealing complex disproportionation and complexation reactions. nih.gov For example, in the synthesis of zirconia nanocrystals from zirconium chloride and zirconium isopropoxide, a zirconium di-isopropoxy di-chloride intermediate is formed. nih.gov

Furthermore, zirconium-based materials, such as zirconium hydroxide (B78521) and metal-organic frameworks (MOFs), which can be derived from alkoxide precursors, show reactivity towards the decomposition of chemical warfare agents. researchgate.net Zirconium-based catalysts are also effective in promoting reactions like the formation of amide bonds directly from carboxylic acids and amines. rsc.org

Insertion Reactions and Formation of Metallacycles

The reactivity of zirconium(IV) complexes, including alkoxides and carboxylates like this compound, often involves insertion reactions where an unsaturated molecule inserts into a metal-ligand bond, leading to the formation of stable metallacyclic structures. These reactions are fundamental to the catalytic and stoichiometric transformations mediated by zirconium.

Studies on related zirconium(IV) systems provide insight into these mechanistic pathways. For instance, the zirconocene (B1252598) complex [Cp₂Zr(PMe₃)(c-C₂(CH₂)₄)] reacts with polyfluoropyridines not through simple metalation, but via a C–F bond functionalization. nih.gov This process leads to the formation of a five-membered 1-zircona-2-aza-cyclopentadiene ring. nih.gov The formation of this metallacycle is a definitive outcome of the insertion of the pyridine's C=N bond into the zirconium-alkenyl bond of the cyclohexyne (B14742757) complex. The resulting molecular structure, confirmed by single-crystal X-ray diffraction, shows the zirconium atom in a distorted trigonal bipyramid environment, with the metallacycle dictating the geometry. nih.gov

The electronic nature of the zirconium center plays a crucial role. The complex can be viewed as a Zr(IV) species with a coordinated metallacyclopropene. nih.gov The reaction mechanism is considered an intramolecular organometallic nucleophilic attack on the pyridine (B92270), which is guided by a preliminary weak interaction between the zirconium center and the nitrogen atom of the pyridine. nih.gov This type of reactivity, where the polarity of the alkyne is effectively reversed through complexation, demonstrates the formation of metallacycles as key intermediates in bond activation processes. nih.govrsc.org

The formation of polynuclear zirconium complexes through reactions of ZrCl₄ with 2-methylpropanoic acid also highlights the assembly of complex cyclic structures. mdpi.com These reactions can produce hexanuclear clusters like [M₆(O)₄(OH)₄(i-C₃H₇CO₂)₁₂], where M is Zr or Hf, showcasing the tendency of zirconium carboxylates to form stable, bridged structures. mdpi.com

Role in Carbon-Carbon Bond Formation and Functionalization

Zirconium(IV) compounds are pivotal in mediating the formation of new carbon-carbon (C-C) bonds and the functionalization of organic substrates. The insertion reactions discussed previously are often key steps in catalytic cycles that result in C-C bond formation.

A prime example of this capability is the zirconium-mediated C-F bond functionalization, which ultimately leads to a new C-C bond. In the reaction between the zirconocene cyclohexyne complex and difluoropyridines, the insertion of the pyridine into the Zr-C bond is followed by the creation of a C-C bond that forms the backbone of the resulting 1-zircona-2-aza-cyclopentadiene metallacycle. nih.gov This transformation effectively couples an alkyne fragment with a pyridine fragment, a process not achievable with "free" alkynes. rsc.org

The reactivity is highly sensitive to the electronic properties of the substrate. For instance, while 2,6-difluoropyridine (B73466) and 2,4,6-trifluoropyridine (B32590) undergo the desired C-F functionalization, the more heavily fluorinated pentafluoropyridine (B1199360) leads to parasitic reactions involving the ancillary phosphine ligand. nih.gov This indicates that a delicate electronic balance is required for the zirconium center to template the desired C-C bond-forming reaction.

Furthermore, sequential, multicomponent C-H bond functionalization represents a powerful strategy for rapidly building molecular complexity. yale.edu In these reactions, a C-H bond adds across a π-system, like an alkene, followed by a subsequent coupling step. yale.edu Zirconium complexes can play a role in such transformations, facilitating the formation of two new σ-bonds in a single sequence. This approach has been applied to synthesize pharmaceutically relevant α-branched amines and to create challenging β-amino quaternary centers. yale.edu The ability of the metal center to coordinate multiple components and orchestrate a cascade of bond-forming events is central to this methodology.

The table below summarizes key research findings on zirconium-mediated bond formation and functionalization.

| Reactant System | Substrate | Key Transformation | Product Type |

| [Cp₂Zr(PMe₃)(c-C₂(CH₂)₄)] | 2,6-difluoropyridine | C-F bond activation, C-C bond formation | 1-zircona-2-aza-cyclopentadiene |

| ZrCl₄ | 2-methylpropanoic acid | Formation of polynuclear complexes | Hexanuclear zirconium carboxylate cluster |

| Rh(III)-catalysis (conceptually related) | C-H substrates, dienes, formyl imine surrogates | Sequential C-H addition and amination | β-amino quaternary centers |

Thermal Decomposition Pathways Relevant to Material Deposition

Understanding Precursor Decomposition for Oxide Materials and Carbonitrides

The thermal decomposition of zirconium(IV) precursors, such as this compound, is a widely used method for depositing thin films of zirconium-based materials, primarily zirconium dioxide (ZrO₂). researchgate.net Understanding the decomposition pathway is critical for controlling the properties of the resulting material, such as its crystalline phase, purity, and morphology.

Zirconium alkoxides and carboxylates are valued as precursors because they can be synthesized with high purity and often exhibit suitable volatility and decomposition characteristics for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The decomposition of a zirconium oxo-hydroxypropionate complex, for example, has been studied as a route to Zr-based thin films. researchgate.net Similarly, the thermal treatment of various hydrated zirconium salts containing chloride, nitrate, or sulfate (B86663) anions is a known method to produce ZrO₂. researchgate.net

The general process for oxide formation from a precursor like zirconium oxyhydroxide involves a sequential transformation: ZrO₂-x(OH)₂ₓ·yH₂O → amorphous ZrO₂ → metastable tetragonal ZrO₂ (t-ZrO₂) → monoclinic ZrO₂ (m-ZrO₂). researchgate.net

The nature of the precursor significantly influences the properties of the final oxide material. For instance, the temperature at which the metastable t-ZrO₂ phase forms depends on the starting salt. researchgate.net The decomposition of ZrOCl₂·8H₂O and ZrO(NO₃)₂·2H₂O yields t-ZrO₂ at around 400°C, whereas the sulfate precursor requires temperatures up to 700°C. researchgate.net The stability of this metastable phase is also dependent on residual anionic impurities from the precursor. researchgate.net

While the focus is often on oxide materials, the controlled decomposition of specifically designed precursors can also yield other materials like zirconium carbonitrides. This typically requires a nitrogen-containing ligand or a reactive nitrogen atmosphere during the thermal treatment.

Analysis of Thermal Decomposition Products and Mechanisms

The analysis of thermal decomposition pathways relies heavily on techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.netresearchgate.netresearchgate.net These methods provide data on mass loss, thermal events (exothermic or endothermic), and changes in the crystalline structure as a function of temperature.

For a zirconium oxo-hydroxypropionate complex, simultaneous DTA-TG-MS (mass spectrometry) studies in both air and argon atmospheres revealed the step-by-step degradation process. researchgate.net The decomposition of zirconium compounds with aromatic hydroxycarboxylic acids also proceeds in stages, with the final product being ZrO₂. osti.gov Non-hydrolyzed compounds are typically stable up to 200-265°C, while hydroxy-containing compounds may begin to decompose at lower temperatures (80-100°C). osti.gov

The decomposition of hydrated zirconium salts shows a common pathway. researchgate.net Initially, an amorphous material is formed, which then crystallizes into metastable t-ZrO₂ at elevated temperatures before finally converting to the stable m-ZrO₂ phase upon further heating. The table below summarizes the key decomposition stages and temperatures for different zirconium precursors.

| Precursor | Intermediate Product(s) | Final Product | Key Transition Temperatures |

| ZrOCl₂·8H₂O | Amorphous ZrO₂, t-ZrO₂ | m-ZrO₂ | ~400°C (t-ZrO₂ formation) |

| ZrO(NO₃)₂·2H₂O | Amorphous ZrO₂, t-ZrO₂ | m-ZrO₂ | ~400°C (t-ZrO₂ formation) |

| Zr(SO₄)₂·4H₂O | Amorphous ZrO₂, t-ZrO₂ | m-ZrO₂ (with some t-ZrO₂ remaining at 1300°C) | ~700°C (t-ZrO₂ formation) |

| Zirconium oxyhydroxide | Amorphous ZrO₂, t-ZrO₂ | m-ZrO₂ | Transformation to oxide species begins ~238-607°C |

Applications of Zirconium 4+ 2 Methylpropanolate As a Precursor in Advanced Materials Science

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Zirconia and Mixed-Metal Oxides

CVD and ALD are powerful thin-film deposition techniques that rely on the controlled chemical reactions of volatile precursors on a substrate surface. Zirconium(4+) 2-methylpropanolate is a favored precursor for depositing zirconia (ZrO₂) and other zirconium-containing films due to its suitable volatility and reactivity.

Precursor Design Principles for Optimized MOCVD/ALD Performance

The effectiveness of a metalorganic chemical vapor deposition (MOCVD) or ALD process is heavily dependent on the properties of the precursor. For zirconium-based films, precursors are designed to have high volatility, thermal stability, and reactivity to ensure controlled and efficient deposition. This compound, for example, can be delivered at low temperatures (90-100°C) and is thermally stable at these delivery temperatures, preventing premature decomposition. google.com The choice of precursor and oxidant, such as water or ozone, significantly influences the resulting film's properties. nih.gov

For instance, the use of tetrakis(ethylmethylamido)zirconium(IV) (TEMAZ) as a precursor has been explored, but its thermal lability can lead to poor step coverage in high-aspect-ratio structures. google.com In contrast, precursors like (tetrakisethylmethylamide) zirconium (IV) have demonstrated better thermal stability and excellent electrical performance in deposited ZrO₂ films. google.com

Investigation of Film Growth Kinetics and Mechanism in Zirconia Deposition

The growth of zirconia films via ALD is a self-limiting process, which allows for precise thickness control at the atomic level. nih.gov The growth per cycle (GPC) is a key parameter and is influenced by factors such as deposition temperature and the specific precursors used. For example, in the ALD of ZrO₂ using tetrakis(dimethylamido)zirconium(IV) and water, the GPC was observed to decrease almost linearly from approximately 1.81 Å/cycle at 50°C to about 0.8 Å/cycle at 225°C. researchgate.netosti.gov

The growth mechanism involves the sequential pulsing of the zirconium precursor and an oxidant (e.g., water or ozone) into the reaction chamber. nih.gov The surface reactions lead to the formation of the zirconia film. The choice of oxidant can affect the crystalline structure of the deposited film. For instance, ZrO₂ films grown with water as the oxidant tend to be a mixture of monoclinic, tetragonal, and cubic phases, while those grown with ozone contain less of the monoclinic phase. nih.gov

Table 1: Zirconia ALD Growth Parameters and Resulting Film Properties

| Zirconium Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resulting Film Phase |

| Tetrakis(dimethylamido)zirconium(IV) | Water | 50 - 225 | 1.81 - 0.8 | Amorphous to Crystalline |

| Cp₂Zr(CH₃)₂ | Ozone | 310 - 365 | 0.55 | Crystalline (monoclinic, orthorhombic) |

| Cp₂ZrCl₂ | Ozone | 275 - 350 | 0.53 | Crystalline (monoclinic, orthorhombic) |

| Zr(thd)₄ | Ozone | 375 - 400 | 0.24 | Low crystallinity (monoclinic, orthorhombic) |

This table compiles data from various studies on zirconia ALD. researchgate.netosti.govresearchgate.net

Application in Ferroelectric Thin Films (e.g., Pb(Zr,Ti)O₃) for Advanced Microelectronics

Zirconium-based precursors are crucial in the deposition of ferroelectric thin films, such as lead zirconate titanate (PZT), which are used in advanced microelectronic devices like ferroelectric capacitors and dynamic random access memory (DRAM). google.com The precise control over film composition and thickness afforded by ALD and CVD using precursors like this compound is essential for achieving the desired ferroelectric properties. google.com The ability to deposit uniform and conformal films on complex topographies is a significant advantage of these techniques. google.com

Deposition of Zirconium Nitrides and Carbides from Organometallic Precursors

Besides oxides, organometallic precursors like this compound can be adapted for the deposition of other important materials like zirconium nitride (ZrN) and zirconium carbide (ZrC). google.commdpi.com These materials possess desirable properties such as high hardness, high melting points, and good electrical conductivity, making them suitable for applications like hard coatings and diffusion barriers in microelectronics. researchgate.netosti.gov The deposition process typically involves reacting the zirconium precursor with a nitrogen or carbon source, such as ammonia (B1221849) or a hydrocarbon, at elevated temperatures. mdpi.com For instance, ZrN can be deposited from ZrCl₄ in the presence of N₂-H₂ mixtures or NH₃. mdpi.com Similarly, ZrC can be deposited by reacting zirconium and methyl iodide. google.com

Sol-Gel Processing for Ceramic and Oxide Nanomaterial Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and oxide nanomaterials from molecular precursors. scielo.bryoutube.com this compound is a commonly used precursor in the sol-gel synthesis of zirconia-based materials. scielo.br

Controlled Hydrolysis and Condensation for Tunable Nanoparticle Formation

The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors in a solvent. scielo.br For this compound, the hydrolysis reaction is typically much faster than the condensation reaction, which can lead to the uncontrolled precipitation of zirconia particles. scielo.br To manage this, chelating agents are often added to the synthesis to increase the hydrolytic stability of the precursor. scielo.br

By carefully controlling parameters such as the molar ratio of water to the precursor, the pH of the solution, and the reaction temperature, the rates of hydrolysis and condensation can be tuned. This control allows for the formation of zirconia nanoparticles with specific sizes, shapes, and crystalline structures. researchgate.net For example, using low molar ratios of water (r<4) in the sol-gel synthesis of zirconia from zirconium n-propoxide tends to result in weakly crosslinked networks, while higher water ratios (r≥4) can lead to more highly crosslinked, three-dimensional networks. researchgate.net

Mechanisms for Tuning Nanocrystal Size and Morphology through Precursor Selection

The use of this compound as a precursor is fundamental to controlling the size and shape of zirconium oxide (ZrO2) nanocrystals. The reaction mechanisms, often in a non-aqueous sol-gel system, allow for precise manipulation of the final nanocrystal characteristics.

In a common synthesis method, this compound is reacted with a zirconium halide, such as zirconium chloride (ZrCl4), in the presence of a high-boiling point coordinating solvent like tri-n-octylphosphine oxide (TOPO). nih.govacs.org This reaction leads to the formation of a mixed chloroalkoxide precursor species. acs.org The decomposition of this intermediate species at high temperatures (e.g., 340 °C) is the key step in nanocrystal formation. acs.org

The primary decomposition pathway is believed to be an E1 elimination reaction, which produces zirconium hydroxide (B78521) and propene. acs.org This is followed by disproportionation and condensation reactions that ultimately yield zirconia, zirconium chloride, and isopropanol (B130326). acs.org The rate of this precursor decomposition is a critical factor in determining the final nanocrystal size. acs.org By using different zirconium precursors, such as replacing ZrCl4 with zirconium bromide (ZrBr4), the decomposition rate can be altered, thus allowing for control over the nanocrystal dimensions. acs.org For instance, using zirconium chloride can produce 4 nm nanocrystals, while zirconium bromide can yield smaller, 3 nm nanocrystals. nih.gov

Furthermore, the choice of the alkoxide itself plays a significant role. Replacing zirconium isopropoxide with zirconium tert-butoxide has been shown to reduce the nanocrystal diameter from 4 nm to 3 nm. rsc.orgresearchgate.net This is attributed to the different steric hindrance and reactivity of the alkoxide ligands, which influences the hydrolysis and condensation rates.

Kinetic studies have revealed that the synthesis process involves the initial formation of small, amorphous zirconia particles (less than 2 nm in diameter). acs.org These amorphous particles then act as nuclei for the growth of crystalline nanoparticles in a second-order process. acs.org The concentration of the metal precursor in the reaction mixture also influences the final size, with higher concentrations generally leading to larger nanocrystals. nih.gov

Table 1: Influence of Precursor Selection on Zirconia Nanocrystal Size

| Zirconium Alkoxide Precursor | Halide Co-precursor | Resulting Nanocrystal Diameter (nm) |

|---|---|---|

| This compound | Zirconium Chloride (ZrCl4) | 4 |

| This compound | Zirconium Bromide (ZrBr4) | 3 |

This table illustrates how the selection of both the alkoxide and halide components of the precursor system can be used to tune the size of the resulting zirconia nanocrystals.

Fabrication of Porous Membranes, Aerogels, and Catalyst Matrices

The controlled hydrolysis and condensation of this compound are central to the fabrication of various porous zirconia structures. The sol-gel process, in particular, allows for the creation of materials with tailored porosity and high surface areas, which are crucial for applications in filtration, insulation, and catalysis.

Mesoporous zirconium oxides can be synthesized using a polymeric sol-gel procedure where this compound is hydrolyzed in the presence of surfactants. researchgate.net These surfactants, such as quaternary ammonium (B1175870) salts, act as templates, organizing themselves into micellar structures around which the zirconia network forms. researchgate.netmit.edu The subsequent removal of the surfactant template, typically through calcination, leaves behind a porous structure. The properties of these porous materials, including surface area and pore size distribution, are highly dependent on the synthesis conditions, such as the ratio of zirconium to water and the type and concentration of the surfactant used. researchgate.net

This method has been successfully employed to create zirconia-based catalysts and catalyst supports. researchgate.net The high surface area and chemical resistance of porous zirconia make it an excellent matrix for catalytically active species. researchgate.net For example, mesoporous tungstated zirconia has been produced through a cooperative self-assembly of a metatungstate salt, zirconia colloid particles (derived from the precursor), and triblock copolymer surfactants. mit.edu

Zirconia aerogels, which are highly porous, low-density materials with excellent thermal insulation properties, can also be fabricated using this compound as the precursor. The process involves the formation of a zirconia gel, followed by a supercritical drying step that removes the solvent without collapsing the delicate porous network.

Development of Hybrid Inorganic-Organic Materials and Composites

The integration of zirconia into organic polymer and ceramic matrices can lead to the development of hybrid materials with enhanced properties. This compound is an ideal precursor for this purpose due to its solubility in organic solvents and its ability to undergo in-situ conversion to zirconia within the host matrix.

Integration into Polymer and Ceramic Matrix Composites

Zirconia nanoparticles can be generated in situ within a polymer matrix via the sol-gel process using this compound. For instance, zirconia particles have been successfully embedded and well-dispersed in a nitrile rubber (NBR) matrix through a solution sol-gel method. researchgate.net This involves introducing the zirconium precursor into the polymer solution under controlled reaction conditions, leading to the formation of nanoparticles directly within the polymer. A similar approach has been used to create polyamide-zirconia composites. researchgate.net

In the realm of ceramic matrix composites, this compound can be used to introduce a zirconia phase into a silica (B1680970) matrix. The zirconia precursor is added to a partially hydrolyzed solution of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), with vigorous stirring to ensure a homogeneous mixture. researchgate.net This method allows for the creation of zirconia-silica composites with varying compositions.

Enhancement of Mechanical, Optical, and Electrical Properties via Zirconium Integration

The incorporation of a zirconia phase, derived from this compound, into polymer and ceramic composites can significantly enhance their material properties.

Mechanical Properties: The addition of zirconia nanoparticles to polymer matrices has been shown to improve their mechanical strength and thermal stability. In nitrile rubber composites, the well-dispersed zirconia nanoparticles lead to a remarkable improvement in mechanical and thermal properties. researchgate.net Similarly, in polyamide-zirconia composites, an increase in the zirconia content has been correlated with an increase in tensile strength and glass transition temperature, indicating strong polymer-filler interactions. researchgate.net In aluminum-silicon alloys, the addition of zirconia particles has been found to significantly improve hardness and tensile strength. researchgate.net The incorporation of zirconia into hydroxyapatite (B223615) films has also been shown to enhance their scratch resistance. ucl.ac.uk

Optical Properties: Zirconium oxide nanoparticles are promising for applications in optical engineering due to their high refractive index. science.gov By dispersing zirconia nanoparticles, synthesized from precursors like this compound, into a polymer matrix, high-refractive-index nanocomposites can be fabricated in both monolith and thin-film forms. science.gov

Electrical Properties: Zirconia-filled composites have shown encouraging dielectric properties. researchgate.net The integration of zirconia can be tailored to modify the electrical characteristics of the composite material, making them suitable for various electronic applications.

Table 2: Property Enhancements in Zirconia-Integrated Composites

| Composite System | Property Enhanced | Observation |

|---|---|---|

| Nitrile Rubber - Zirconia | Mechanical and Thermal | Remarkable improvement in properties. researchgate.net |

| Polyamide - Zirconia | Mechanical | Increased tensile strength and glass transition temperature with higher zirconia content. researchgate.net |

| Aluminum-Silicon Alloy - Zirconia | Mechanical | Significant improvement in hardness and tensile strength. researchgate.net |

| Hydroxyapatite - Zirconia | Mechanical | Enhanced scratch resistance. ucl.ac.uk |

| Polymer - Zirconia Nanoparticles | Optical | Fabrication of high-refractive-index nanocomposites. science.gov |

This table summarizes the observed enhancements in mechanical, optical, and electrical properties upon the integration of zirconia derived from this compound into various composite systems.

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Zirconium isopropoxide |

| Zirconium oxide |

| Zirconium chloride |

| Tri-n-octylphosphine oxide |

| Zirconium bromide |

| Zirconium tert-butoxide |

| Tetraethyl orthosilicate |

| Tungstated zirconia |

| Hydroxyapatite |

| Aluminum-silicon alloy |

| Nitrile rubber |

| Polyamide |

Catalytic Roles and Mechanisms of Zirconium 4+ 2 Methylpropanolate Derived Systems

Homogeneous Catalysis Mediated by Zirconium(4+) 2-methylpropanolate

In the realm of homogeneous catalysis, this compound, often used with other ligands or activators, is a direct participant in catalytic cycles. The electron-deficient nature of the zirconium atom is key to its catalytic function.

Function as a Lewis Acid Catalyst in Organic Synthesis

The principal function of this compound in homogeneous catalysis is as a Lewis acid. researchgate.netiastate.edu The zirconium(IV) center's high electrophilicity allows it to effectively coordinate with the lone electron pairs on various functional groups, including carbonyls, ethers, and alcohols. mdpi.com This coordination activates the substrate, rendering it more vulnerable to nucleophilic attack. This foundational principle is applied in numerous organic reactions, such as the formation of carbon-carbon bonds and molecular rearrangements. The substantial 2-methylpropanolate ligands can also shape the stereoselectivity of these chemical changes.

Catalytic Activity in Esterification and Transesterification Reactions

This compound has shown significant activity as a catalyst in both esterification and transesterification reactions. researchgate.nete3s-conferences.orgmasterorganicchemistry.com In these reactions, the zirconium center bonds with the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon. This activation makes it easier for an alcohol to attack, resulting in the desired ester product. These reactions are typically conducted under gentle conditions, and the catalyst is effective even at low concentrations. The process is thought to involve the creation of a zirconium alkoxide intermediate that then engages in the catalytic cycle. Zirconium-based catalysts, including zirconium sulfate (B86663), have been noted for their efficiency in these transformations. researchgate.net

Role as Pre-catalysts in Various Organic Transformations

This compound often acts as a pre-catalyst that transforms into the active catalytic species under reaction conditions. In polymerization, for example, it can be activated by co-catalysts like methylaluminoxane (B55162) (MAO) to create a catalytically active cationic zirconium species, which is effective in the polymerization of olefins. Additionally, its interaction with other ligands can produce well-defined zirconium complexes that are active catalysts for a variety of transformations, including hydroamination and cyclization reactions. rsc.org The characteristics and effectiveness of the active catalyst are greatly influenced by the reaction conditions, as well as the specific substrates and ligands used.

Heterogeneous Catalysis Utilizing Zirconium Oxide Materials Derived from the Compound

A primary application of this compound is as a precursor for synthesizing zirconium dioxide (zirconia, ZrO₂) based heterogeneous catalysts. These solid catalysts are advantageous due to their ease of separation, potential for reuse, and stability.

Synthesis and Optimization of Zirconia and Sulfated Zirconia as Solid Acid Catalysts

This compound is a preferred precursor for preparing zirconia with specific properties because of its high purity and reactivity. researchgate.net The hydrolysis and subsequent calcination of this alkoxide result in the formation of zirconia. The characteristics of the resulting zirconia, such as its crystalline phase, surface area, and porosity, can be controlled by adjusting the synthesis parameters. researchgate.netresearchgate.net

To boost the acidity and catalytic activity, the zirconia can be altered to form sulfated zirconia. This is usually done by treating the zirconia with a sulfur-containing agent, like sulfuric acid or ammonium (B1175870) sulfate, and then calcining it. jeeng.netiieta.org The sulfated zirconia produced is a superacidic solid catalyst with exceptionally high acid strength, making it very effective for reactions such as the isomerization of n-alkanes, acylation, and esterification.

| Catalyst System | Catalyst Type | Key Catalytic Role | Example Reactions |

| This compound | Homogeneous | Lewis Acid | C-C bond formation, Rearrangements |

| This compound | Homogeneous | Catalyst | Esterification, Transesterification |

| This compound + Activator | Homogeneous | Pre-catalyst | Olefin Polymerization |

| Zirconia (from precursor) | Heterogeneous | Solid Acid Catalyst | Dehydration Reactions |

| Sulfated Zirconia (from precursor) | Heterogeneous | Solid Superacid | n-Alkane Isomerization, Acylation |

Influence of Preparation Method on Catalyst Performance and Stability

The method of preparing zirconia-based catalysts from this compound significantly affects their final performance and stability. daneshyari.comcsic.es Important parameters controlled during synthesis include:

Precursor and Solvent: The choice of zirconium precursor and the solvent used for hydrolysis can determine the particle size and morphology of the zirconia. nih.gov

Precipitating Agent and pH: The type and concentration of the agent used for precipitation, along with the pH of the solution, influence the rates of hydrolysis and condensation, which in turn define the material's textural properties. epa.gov

Calcination Conditions: The temperature and atmosphere during calcination are crucial for establishing the crystalline phase of the zirconia and for the decomposition of sulfate groups in sulfated zirconia. researchgate.net While higher calcination temperatures can reduce surface area, they may be necessary to obtain the desired crystalline structure and density of acid sites. iieta.org

Sulfating Agent: For sulfated zirconia, the selection of the sulfating agent and the impregnation technique affect the sulfur content and the nature of the sulfate species on the surface, which are directly linked to the catalyst's superacidic properties. jeeng.netepa.gov

Polymerization Catalysis Applications

This compound and its derivatives are versatile catalysts in the field of polymer chemistry, finding application in both addition and ring-opening polymerization processes.

Ziegler-Natta catalysts are fundamental to the production of polyolefins, and zirconium-based systems represent a significant class of these catalysts, particularly as homogeneous catalysts. wikipedia.orglibretexts.org A typical Ziegler-Natta system consists of a transition metal compound from Group IV, such as a zirconium compound, and an organoaluminum cocatalyst. libretexts.org this compound can serve as a precursor to active catalytic species in such systems.

Homogeneous Ziegler-Natta catalysts are often based on complexes of Group 4 metals like titanium, zirconium, or hafnium. wikipedia.org These are typically used with a cocatalyst like methylaluminoxane (MAO). wikipedia.org The polymerization of terminal alkenes, such as ethylene (B1197577) and propylene, is achieved with high linearity and stereoselectivity using these systems. libretexts.org The mechanism of polymerization, often described by the Cossee-Arlman mechanism, involves the repeated insertion of olefin molecules into the zirconium-carbon bond at the active center of the catalyst. wikipedia.org This process leads to the formation of long polymer chains. wikipedia.org

Zirconium-based Ziegler-Natta catalysts are instrumental in producing a variety of commercial polymers, including high-density polyethylene (B3416737) (HDPE), linear low-density polyethylene (LLDPE), and polypropylene. libretexts.org

Table 1: Examples of Olefin Polymerization using Zirconium-Based Catalysts

| Catalyst System Component 1 | Cocatalyst | Monomer | Polymer Product | Reference |

| Zirconium-based metallocene | Methylaluminoxane (MAO) | Ethylene | Polyethylene | wikipedia.org |

| Zirconium-based metallocene | Methylaluminoxane (MAO) | Propylene | Polypropylene | wikipedia.orgnih.gov |

| Zirconium-based metallocene | Methylaluminoxane (MAO) | 4-Methyl-1-pentene | Poly(4-methyl-1-pentene) | nih.gov |

This compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters and ethers, leading to the formation of biodegradable polyesters and polyethers. These polymers are of great interest for biomedical and pharmaceutical applications. nih.govresearchgate.net

A zirconium(IV) catalyst has been reported for the ring-opening copolymerization of anhydrides with cyclic ethers like epoxides, oxetane, and tetrahydrofuran (B95107). nih.gov This process yields poly(ester-alt-ethers) with well-defined structures and moderate distances between the ester linkages. nih.gov The resulting polymers exhibit lower glass-transition temperatures compared to analogous polyesters, indicating greater backbone flexibility. nih.gov

In the realm of polylactide (PLA) synthesis, a highly active and selective zirconium-based catalyst system has been developed for the industrial production of PLA through the ring-opening polymerization of lactide. acs.org This system allows for the efficient preparation of high-molecular-weight PLA under industrially relevant conditions. acs.org The polymerization proceeds via a coordination-insertion mechanism, where the cyclic monomer coordinates to the zirconium center before the ring is opened and inserted into the growing polymer chain. researchgate.net

Table 2: Ring-Opening Polymerization Initiated by Zirconium Catalysts

| Catalyst System | Monomers | Polymer Product | Key Findings | Reference |

| Zirconium(IV) catalyst | Phthalic anhydride, Butylene oxide, Tetrahydrofuran | Poly(ester-alt-ether) | High polymerization control, good rate, produces well-defined polymers. | nih.gov |

| Zirconium-based catalyst | L-lactide | Poly(lactic acid) (PLA) | Highly active and selective, suitable for industrial scale-up. | acs.org |

Stereochemical Control and Selectivity in Zirconium-Mediated Catalysis

A significant advantage of using zirconium-based catalysts in polymerization is the ability to exert stereochemical control, leading to polymers with specific tacticities (isotactic, syndiotactic, or atactic). libretexts.org This control over the polymer's microstructure is crucial as it dictates the material's physical and mechanical properties, such as crystallinity, melting point, and stiffness. nih.govnih.gov

In Ziegler-Natta polymerization, the stereoselectivity is largely influenced by the ligand environment of the zirconium catalytic center. nih.gov By designing specific ligand frameworks, particularly in metallocene-type catalysts, it is possible to direct the insertion of the incoming monomer in a stereoregular fashion. nih.gov For instance, certain metallocene catalysts are syndiospecific, leading to syndiotactic polymers, while others are isospecific, producing isotactic polymers. nih.gov

Computational and Theoretical Investigations of Zirconium 4+ 2 Methylpropanolate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic understanding of the electronic environment of Zirconium(4+) 2-methylpropanolate. These calculations are fundamental to predicting its chemical behavior and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study zirconium-containing complexes, providing valuable information on their geometry and stability. scholarpublishing.org For instance, DFT calculations have been used to optimize the molecular geometry of various zirconium(IV) complexes, determining key parameters such as bond lengths and angles in their ground state. scholarpublishing.org

Table 1: Representative Theoretical Geometric Parameters for Zirconium Complexes

| Parameter | Zr-O Bond Length (Å) | O-Zr-O Bond Angle (°) |

| Value Range | 2.03 - 2.26 | Varies with coordination |

| Reference | ucm.es | N/A |

This table presents typical ranges for geometric parameters in zirconium complexes as determined by computational methods. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, the HOMO is typically located on the oxygen atoms of the isopropoxide ligands, while the LUMO is centered on the zirconium atom. This distribution makes the oxygen atoms nucleophilic and the zirconium center electrophilic, a key factor in its reactivity, particularly in hydrolysis and condensation reactions. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov Computational studies can precisely calculate these orbital energies and visualize their spatial distribution. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics of a Representative Zirconium Complex

| Molecular Orbital | Primary Atomic Contribution | Energy (eV) | Role in Reactivity |

| HOMO | Oxygen (ligand) | Varies | Nucleophilic site |

| LUMO | Zirconium (metal center) | Varies | Electrophilic site |

| HOMO-LUMO Gap | N/A | Varies | Indicator of kinetic stability |

This table provides a generalized view of the frontier molecular orbitals in a zirconium complex. The specific energies are highly dependent on the exact molecular structure and the computational method used.

Molecular Dynamics Simulations of Solution Behavior and Reaction Pathways

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of larger systems over time, such as this compound in solution. wikipedia.org